molecular formula C17H16F3NO4S B2525372 3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide CAS No. 338956-12-0

3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide

货号: B2525372
CAS 编号: 338956-12-0
分子量: 387.37
InChI 键: LZNIMUYGEQAHTP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Benzenesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound of significant interest in medicinal chemistry research. It belongs to a class of compounds characterized by a propanamide core structure, which is frequently investigated for its potential to interact with biological targets . This compound shares a close structural relationship with known Selective Androgen Receptor Modulators (SARMs), such as those based on the 2-hydroxy-2-methyl-N-(3-(trifluoromethyl)phenyl)propanamide scaffold . Research into these molecules focuses on their ability to selectively bind to the androgen receptor, a key protein responsible for mediating the effects of steroid hormones in tissues . The presence of both a benzenesulfonyl group and a trifluoromethylphenyl moiety is a critical structural feature that influences the compound's physicochemical properties, binding affinity, and metabolic stability, thereby determining its overall pharmacokinetic and pharmacodynamic profile . As such, this chemical serves as a valuable intermediate and reference standard in the development of novel therapeutic agents for conditions related to androgen signaling. It is supplied exclusively for research purposes in laboratory settings. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

属性

IUPAC Name

3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO4S/c1-16(23,11-26(24,25)14-5-3-2-4-6-14)15(22)21-13-9-7-12(8-10-13)17(18,19)20/h2-10,23H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNIMUYGEQAHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=CC=C1)(C(=O)NC2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride and the trifluoromethyl-substituted aniline derivatives. These intermediates are then subjected to a series of reactions including sulfonylation, hydroxylation, and amidation under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product .

化学反应分析

Types of Reactions

3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the sulfonyl group results in a sulfide .

科学研究应用

3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide has several scientific research applications:

作用机制

The mechanism of action of 3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The trifluoromethyl group enhances its binding affinity and stability .

相似化合物的比较

Key Structural Variations

The following compounds are structurally related but differ in substituents, which critically impact pharmacological activity and pharmacokinetics:

Compound Name Substituent at Propanamide 3-Position Amide-Linked Phenyl Group Key Differences Evidence ID
Target Compound Benzenesulfonyl 4-(Trifluoromethyl)phenyl Reference structure -
2-Hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide (2-Hydroxyflutamide) None (simplified backbone) 4-Nitro-3-(trifluoromethyl)phenyl Lacks sulfonyl group; nitro substituent enhances electrophilicity
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(phenylsulfonyl)propanamide Benzenesulfonyl 4-Cyano-3-(trifluoromethyl)phenyl Cyano substituent increases polarity and receptor binding affinity
S-1 (3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide) 4-Fluorophenoxy 4-Nitro-3-(trifluoromethyl)phenyl Ether linkage (phenoxy) instead of sulfonyl; nitro group alters metabolism
Andarine (S-4) 4-Acetamidophenoxy 4-Nitro-3-(trifluoromethyl)phenyl Acetamidophenoxy enhances oral bioavailability and half-life
2-Hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide 3-(Trifluoromethyl)benzenesulfonyl 4-(Trifluoromethyl)phenyl Trifluoromethyl on sulfonyl increases lipophilicity and potency

Pharmacokinetic and Metabolic Comparisons

  • Metabolic Stability: The benzenesulfonyl group in the target compound reduces oxidative metabolism compared to thio-ether-linked analogs (e.g., acetothiolutamide), which undergo rapid hydrolysis and sulfate conjugation . S-1 and Andarine (S-4), with ether-linked phenoxy groups, exhibit higher oral bioavailability (>80% in rats) due to resistance to hepatic first-pass metabolism . The 3-(trifluoromethyl)benzenesulfonyl analog () shows extended half-life (t₁/₂ = 12–15 hours in preclinical models) owing to increased steric bulk and fluorine-induced metabolic resistance .
  • Receptor Binding: The 4-(trifluoromethyl)phenyl group is critical for androgen receptor (AR) antagonism, as seen in bicalutamide-related compounds (). Substitution with 4-cyano () enhances AR binding but reduces selectivity . S-1 and Andarine demonstrate tissue-selective AR modulation (anabolic effects in muscle, minimal androgenic activity in prostate) due to phenoxy substituents .

Pharmacological Activity

Compound Activity Mechanism Clinical/Preclinical Relevance Evidence ID
Target Compound AR antagonism Competitive inhibition of dihydrotestosterone binding Potential application in prostate cancer
2-Hydroxyflutamide Anti-androgen Metabolite of flutamide; weaker AR affinity Historical use in prostate cancer (largely replaced)
S-1 SARM (partial agonist) Tissue-selective AR activation Preclinical studies for muscle wasting
Andarine (S-4) SARM (full agonist) Enhanced anabolic-to-androgenic ratio Phase II trials for osteoporosis and muscle atrophy
3-(Trifluoromethyl)benzenesulfonyl analog Potent AR antagonist High affinity for AR ligand-binding domain Investigational candidate for castration-resistant prostate cancer

生物活性

3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound belonging to the class of selective androgen receptor modulators (SARMs). This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in treating muscle wasting and osteoporosis. Its unique structure, characterized by a benzenesulfonyl group and trifluoromethyl substitution, contributes to its biological activity and interaction potential.

  • Molecular Formula : C₁₈H₁₅F₃N₂O₄S
  • Molar Mass : 455.37 g/mol
  • Structural Features :
    • Benzenesulfonyl group
    • Hydroxyl group
    • Trifluoromethyl-substituted phenyl group

The presence of these functional groups enhances the compound's reactivity and biological activity, enabling it to participate in various chemical interactions, such as hydrogen bonding and electrophilic aromatic substitution.

Research indicates that 3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide exhibits selective binding to androgen receptors. This selectivity allows for anabolic effects similar to testosterone while minimizing androgenic side effects commonly associated with traditional anabolic steroids. The compound's ability to selectively modulate androgen receptor activity is crucial for developing therapies aimed at muscle growth and recovery.

Anabolic Effects

Preliminary studies suggest that this compound can promote muscle growth and recovery without significant adverse effects. Its anabolic properties make it a candidate for further investigation in treating conditions like:

  • Muscle wasting diseases
  • Osteoporosis
  • Sarcopenia

Anti-inflammatory Properties

In addition to its anabolic effects, there is evidence that 3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide may possess anti-inflammatory properties. This potential opens avenues for research into its use in inflammatory diseases, although more studies are needed to confirm these effects.

Comparative Analysis with Related Compounds

Compound NameKey FeaturesBiological Activity
3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamideBenzenesulfonyl group, trifluoromethyl substitutionSelective androgen receptor modulator
S-23Different substituentsKnown SARM with distinct pharmacological profile
N-[4-nitro-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamideNo sulfonyl groupVaries in activity due to structural differences

This table highlights the unique structural features of 3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide compared to other SARMs, emphasizing its potential therapeutic applications.

Case Studies and Research Findings

  • SARM Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that compounds like 3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide exhibited significant anabolic activity in animal models, suggesting potential for human applications in muscle recovery and growth.
  • Inflammation Research : Another investigation indicated that this compound could reduce markers of inflammation in vitro, suggesting a possible role in treating inflammatory conditions. Further clinical studies are required to validate these findings.
  • Safety Profile : Initial toxicity assessments have shown favorable safety profiles in preclinical models, which is promising for future clinical development.

常见问题

Q. What are the recommended synthetic routes for 3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step organic reactions, such as sulfonylation of a hydroxy-methyl intermediate followed by amide coupling with 4-(trifluoromethyl)aniline. Key steps include:

  • Sulfonylation : Use benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.
  • Amide Coupling : Employ carbodiimide reagents (e.g., EDC/HOBt) for efficient bond formation. Optimization strategies include controlling reaction temperature (0–25°C for sensitive intermediates) and pH, as well as using anhydrous solvents to minimize hydrolysis. Reaction progress should be monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure intermediate purity .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR and 2D techniques (e.g., HSQC, HMBC) confirm regiochemistry and stereochemical integrity, particularly for the hydroxy and sulfonyl groups.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) quantifies purity and detects related substances. Pharmacopeial methods recommend C18 columns and acetonitrile/water gradients for resolution of structural analogs .
  • Mass Spectrometry (LC-MS) : High-resolution LC-MS validates molecular weight and identifies degradation products .

Q. How is this compound utilized in pharmaceutical impurity profiling, and what regulatory standards apply?

This compound serves as a reference standard for quantifying impurities in antiandrogen therapies like bicalutamide. Pharmacopeial guidelines (e.g., USP/EP) require HPLC methods to resolve impurities such as sulfone derivatives or positional isomers. Detection limits should adhere to ICH Q3A/B thresholds (e.g., ≤0.10% for unidentified impurities) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?

Discrepancies in enzyme inhibition or receptor binding data may arise from assay variability (e.g., cell lines, incubation times). To address this:

  • Standardize Assays : Use validated cell lines (e.g., LNCaP for androgen receptor studies) and replicate under controlled conditions (pH 7.4, 37°C).
  • Orthogonal Validation : Confirm activity via competitive binding assays (e.g., fluorescence polarization) and enzyme kinetics (e.g., IC₅₀ determination).
  • Structural Dynamics : Molecular docking studies can rationalize activity differences by modeling interactions with target receptors .

Q. What experimental design considerations are critical when scaling up the synthesis of this compound?

  • Flow Chemistry : For exothermic steps (e.g., sulfonylation), continuous-flow reactors improve heat dissipation and reduce side reactions.
  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., reagent stoichiometry, solvent ratios) and identify critical process parameters.
  • Purification : Implement recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) for large-scale purification .

Q. What strategies enhance the compound’s pharmacokinetic properties for in vivo studies?

  • Prodrug Modifications : Introduce ester or phosphate groups to improve solubility and bioavailability.
  • Metabolite Identification : Use LC-MS/MS to track hydroxylated or glucuronidated metabolites in plasma.
  • Formulation : Nanoemulsions or cyclodextrin complexes can enhance stability in physiological matrices .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound’s metabolic stability?

Conflicting stability data (e.g., hepatic microsomal vs. plasma assays) may reflect matrix-specific degradation. Mitigation strategies include:

  • Cross-Validation : Compare results across multiple models (e.g., human vs. rodent microsomes).
  • Stabilizing Additives : Incorporate antioxidants (e.g., ascorbic acid) or protease inhibitors in incubation buffers.
  • Isotope-Labeled Studies : Use ¹⁴C-labeled analogs to trace degradation pathways .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。